molecular formula C31H27N4S+ B1221187 Akt Inhibitor IV

Akt Inhibitor IV

Cat. No. B1221187
M. Wt: 487.6 g/mol
InChI Key: OTHITMYLBRCVIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenyl-2-benzimidazol-3-iumyl]ethenyl]-N-methylaniline is a member of benzimidazoles.

Scientific Research Applications

Anticancer and Antiviral Applications

Akt Inhibitor IV, a benzimidazole derivative, has shown potent activity as an anticancer and antiviral agent. It affects the PI3-kinase/Akt pathway, exhibiting efficacy in inhibiting the viability of HeLa carcinoma cells and the replication of recombinant parainfluenza virus in these cells. It appears to target host proteins necessary for cancer cell proliferation and viral replication, with its modifications leading to enhanced antiviral activity and cytotoxicity against cancer cell lines, while showing reduced toxicity against normal human cells (Sun et al., 2011).

Mitochondrial Accumulation and Bioenergetic Disruption

Akt Inhibitor IV accumulates extensively in mitochondria, causing significant disruption in cellular bioenergetics. This accumulation leads to mitochondrial swelling and disintegration, associated with mitochondrial depolarization, reduced mitochondrial respiration, and reactive oxygen species release. These effects contribute to its anticancer and antiviral activities, primarily through direct impacts on mitochondrial structure and function (Meinig & Peterson, 2014).

Role in Prostate Cancer Treatment

Akt, a serine/threonine kinase, is integral in prostate cancer biology. The development of Akt inhibitors, such as Akt Inhibitor IV, is driven by their potential in treating a wide range of cancers, including prostate cancer. Ongoing research focuses on integrating these inhibitors with standard therapy and identifying patients who would most benefit from them (Nelson et al., 2007).

Importance in Early Embryonic Development

In bovine early embryonic development, Akt signaling, influenced by Akt inhibitors like Akt Inhibitor IV, is crucial. The inhibition of Akt signaling significantly reduces early embryo cleavage and development. Furthermore, the embryotrophic actions of follistatin, a binding protein for TGF-β superfamily members, are linked to the regulation of Akt signaling in early bovine embryos (Ashry et al., 2018).

properties

Product Name

Akt Inhibitor IV

Molecular Formula

C31H27N4S+

Molecular Weight

487.6 g/mol

IUPAC Name

N-[(E)-2-[5-(1,3-benzothiazol-2-yl)-3-ethyl-1-phenylbenzimidazol-3-ium-2-yl]ethenyl]-N-methylaniline

InChI

InChI=1S/C31H27N4S/c1-3-34-28-22-23(31-32-26-16-10-11-17-29(26)36-31)18-19-27(28)35(25-14-8-5-9-15-25)30(34)20-21-33(2)24-12-6-4-7-13-24/h4-22H,3H2,1-2H3/q+1

InChI Key

OTHITMYLBRCVIT-UHFFFAOYSA-N

Isomeric SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)/C=C/N(C)C6=CC=CC=C6

Canonical SMILES

CC[N+]1=C(N(C2=C1C=C(C=C2)C3=NC4=CC=CC=C4S3)C5=CC=CC=C5)C=CN(C)C6=CC=CC=C6

synonyms

5233705 compound
Akt inhibitor IV
AKTIV compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Akt Inhibitor IV
Reactant of Route 2
Reactant of Route 2
Akt Inhibitor IV
Reactant of Route 3
Reactant of Route 3
Akt Inhibitor IV
Reactant of Route 4
Reactant of Route 4
Akt Inhibitor IV
Reactant of Route 5
Reactant of Route 5
Akt Inhibitor IV
Reactant of Route 6
Reactant of Route 6
Akt Inhibitor IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.